molecular formula C9H6IN B175257 5-Iodoquinoline CAS No. 1006-50-4

5-Iodoquinoline

Cat. No. B175257
CAS RN: 1006-50-4
M. Wt: 255.05 g/mol
InChI Key: QUSDYFSFXQORKN-UHFFFAOYSA-N
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Description

5-Iodoquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 5-Iodoquinoline is C9H6IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Physical And Chemical Properties Analysis

5-Iodoquinoline is a solid compound . Its molecular weight is 255.06 . The storage temperature is room temperature .

Scientific Research Applications

  • Summary of the Application: 5-Iodoquinoline is used in the synthesis of unsymmetrical squaraine cyanine dyes, which have potential applications as photosensitizers in photodynamic therapy for cancer treatment . This therapy is a form of treatment that uses light-sensitive compounds (photosensitizers) and a specific wavelength of light to destroy cancer cells .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 6-iodoquinoline and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring . The photodegradation and singlet oxygen production ability of these compounds, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were investigated using a 630.8 ± 0.8 nm centered light-emitting diode system .
  • Results or Outcomes: All photosensitizer candidates displayed strong absorption within the tissue transparency spectral region (650–850 nm). The synthesized dyes were found to have moderate light stability. The potential of these compounds is evidenced by their cytotoxic activity against both tumor cell lines, highlighting the zwitterionic unsubstituted dye, which showed more intense photodynamic activity .

Safety And Hazards

5-Iodoquinoline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research could focus on developing more efficient and eco-friendly synthesis methods, exploring new applications, and improving the understanding of their mechanisms of action.

properties

IUPAC Name

5-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDYFSFXQORKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621691
Record name 5-Iodoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoquinoline

CAS RN

1006-50-4
Record name 5-Iodoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodoquinoline
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Synthesis routes and methods

Procedure details

A suspension of 10 g (0.07 mol) of 5- aminoquinoline, 94 ml (0.7 mol) of isoamylnitrite and 100 ml of diiodomethane was heated at 80° C. for 2 hours. The reaction mixture was evaporated under reduced pressure at 60°-70° C. The residue was slurried with diethyl ether, decanted and the filtrate was evaporated under reduced pressure. The resulting residue was chromatographed on a silica gel column eluting with 3:1 hexane-ethyl acetate to yield 2.81 g of 5-iodoquinoline. 1H-NMR (CDC13, 300MHz) δ 7.42(d, 1H, J=7.7 Hz); 7.48 (dd, 1H, J=4.3 Hz); 8.1 (m, 2H,); 8.38 (d, 1H, J=8.5 Hz); 8.88 (m, 1H,). Mass spec. m/e=255=p. ##STR27## 2.18 g (0.022 mol) of triethylamine were added to a suspension of 2.75 g (0.011 mol) of 5-iodoquinoline in acetonitrile (24 ml) and the solution formed on warming. The solution was allowed to cool briefly. To the solution were added 50 mg of triphenylphosphine, 50 mg of palladium(II) acetate and 3.1 ml (0.022 mol) of 3,3- zdiethoxy-1-propyne (propiolaldehyde diethylacetal). The reaction was heated at 80° C. for 1.5 hours. The reaction was poured into water and extracted with hexane. The hexane was removed under reduced pressure and the residue was chromatographed on a silica gel column and eluted with 1% methanol-dichloromethane to yield 1.44 g of 5-quinoline-[l- propiolaldehyde diethyl acetal]. 1H-NMR (CDC13, 300MHz) 6 1.3 (t, 6H, J=7.2 Hz); 3.73 (m, 2H,); 3.88 (m, 2H); 5.62 (s, 1H,); 7.48 (dd, IH, J=8.5 and 4.2 Hz); 7.66 (d, 1H, J=7.4 Hz); 7.76 (d, 1H, J=7.2Hz); 8.1 (d, 1H, J=8.5Hz); 8.6 (d, 1H, J=8.5Hz); 8.94 (m, 1H). Mass spec. m/e=255=p. ##STR28##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
RA Fernandes, P Choudhary - Chemistry–An Asian Journal, 2022 - Wiley Online Library
… The 8-amino-5-iodoquinoline moiety prepared via nickel catalysis act as a directing group for second iodination by chelation assisted cobalt catalysis resulting in ortho-iodinated …
Number of citations: 2 onlinelibrary.wiley.com
J Ellis, E Gellert, J Robson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… suggested that 4-amino-5-iodoquinoline could be accessible by selective diazotization of 4,5-… route was to nitrate 5-iodoquinoline 1-oxide. Treatment of 4-nitro-5-iodoquinoline 1-oxide …
Number of citations: 18 www.publish.csiro.au
X Ma, C Jin, D Wang, JJ Nash… - Chemistry–A European …, 2019 - Wiley Online Library
… The monoradical precursors 5-iodoquinoline and quinoline were dissolved in CS 2 and ionized by APCI to generate their molecular ions. The 5-iodoquinoline molecular ion was …
M Levrier, C Pintiaux, M Lumbroso, A Cohen - Mediterranee …, 1982 - cabdirect.org
… Abstract : Colposeptin is an antiseptic (7-chloro-8-hydroxy-5-iodoquinoline) which was administered as a vaginal pessary for 18 consecutive days in patients with vaginitis due to …
Number of citations: 0 www.cabdirect.org
J Robson, J Ellis, E Geliert - Nuklearmedizin-NuclearMedicine, 1973 - thieme-connect.com
It has been shown that 6-iodo- and 7-iodo-4-aminoquinoline derivatives are taken up selectively by pigmented and melanotic tissues. The recently reported availability of high-specific …
Number of citations: 2 www.thieme-connect.com
MH Palmer - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Chem., 1893, 48, 167, 170) is probably identical with 5-iodoquinoline now prepared from 5-aminoquinoline through the diazonium salt. In another experiment, using the conditions of …
Number of citations: 36 pubs.rsc.org
X Zhang, MA Campo, T Yao, RC Larock - Organic letters, 2005 - ACS Publications
Quinolines substituted in the 3-position by an iodo or phenylseleno group are readily prepared in good to excellent yields by the reaction of propargylic anilines with appropriate …
Number of citations: 232 pubs.acs.org
M Lautens, JF Paquin, S Piguel - The Journal of Organic …, 2002 - ACS Publications
… The reaction also proceeds in the presence of a basic nitrogen since 5-iodoquinoline (20) reacted to give 24 in 72% yield. It is important to note that the majority of the products allow for …
Number of citations: 88 pubs.acs.org
G Cheng, Y Qi, X Zhou, R Sheng, YZ Hu, Y Hu - Scientific Reports, 2017 - nature.com
We developed an efficient synthesis of aza-chromones from 3-iodo-4-(1H)-pyridones and terminal acetylenes via a cascade carbonylation-Sonogashira-cyclization reaction. By …
Number of citations: 5 www.nature.com
F Babudri, A Cardone, CT Cioffi, GM Farinola… - …, 2006 - thieme-connect.com
A straightforward and general procedure for the introduction of aryl and vinyl substituents in the 5 or 7 position of 8-hydroxyquinoline has been developed. The methodology presented …
Number of citations: 22 www.thieme-connect.com

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